4,5-Dichloro-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of 4,5-Dichloro-2-nitrophenol involves nitration reactions that yield cyclohex-3-enone derivatives through the nitration of 4,5-dichloro- and 4,5-dichloro-6-nitro-2-methylphenols. This process results in the formation of gem-dinitrocyclohex-3-enone, highlighting the compound's reactive nature and utility in further chemical transformations (Hartshorn et al., 1982).
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-nitrophenol and its complexes is crucial for understanding its reactivity and properties. Studies involving spectroscopic and theoretical analyses reveal insights into its molecular interactions and bonding, such as hydrogen bonding and structural conformation, which are essential for its chemical behavior and applications in various reactions (Ng et al., 2001).
Chemical Reactions and Properties
4,5-Dichloro-2-nitrophenol participates in diverse chemical reactions, illustrating its versatility. Its chemical properties, such as reactivity with other compounds and involvement in substitution reactions, are pivotal for synthesizing complex molecules and intermediates used in various chemical industries (Ran & Pittman, 1993).
Scientific Research Applications
Photographic Developer Synthesis : A method to prepare 2,4-dichloro-3-ethyl-6-nitrophenol from p-nitroethylbenzene has been developed, offering high purity and yield at low costs for color photograph developer synthesis (Qin Xue-kong, 2005).
Environmental Impact : 4-Nitrophenol significantly disrupts aquatic ecosystems, affecting pH, algae balance, and fauna development, with Chara being the only survivor in treated compartments after one year (F. Zieris, D. Feind, W. Huber, 1988).
Crystalline Structure Studies : The crystallization of 4-dihydroxymethylpyridinium 2,6-dichloro-4-nitrophenolate reveals long hydrogen bonds and infinite polyanionic chains (I. Majerz, W. Sawka-Dobrowolska, L. Sobczyk, 1997).
Degradation by Bacteria : Rhodococcus opacus SAO101 possesses a novel p-nitrophenol degradation gene cluster, capable of converting 4-NP to hydroxyquinol and 4-nitrocatechol, beneficial for environmental health (W. Kitagawa, N. Kimura, Y. Kamagata, 2004).
Industrial Applications in Detection and Removal : Ag2O-ZnO composite nanocones synthesized via microwave-assisted assembly enable cost-effective and rapid simultaneous detection and removal of 4-Nitrophenol from aqueous solutions (U. Chakraborty et al., 2021).
Solvent Substitution in Synthesis : Chloroform, as a substitute solvent for tetrachloromethane in the synthesis of 2,4-dichloro-5-nitrophenol, improves yield, recycle, and safety, addressing the prohibition of tetrachloromethane (Wang Duo-yu, 2012).
Environmental and Health Concerns : DCNP, an environmental transformation product of 2,4-dichlorophenol, shows anti-androgenic activity in both adult and juvenile Chinese rare minnows, classifying it as an endocrine-disrupting chemical (Rui Chen et al., 2016).
Adsorption and Decontamination : Graphene adsorption effectively removes 4-chloro-2-nitrophenol from aqueous solutions, with optimal results at specific pH, adsorbent dosage, and temperature (A. Mehrizad, P. Gharbani, 2014).
Genotoxicity Studies : DCNPA, a popular herbicide, and its major metabolite, 2,4-dichloro-6-aminophenol (DCAP), show genotoxicity, damaging DNA and causing chromosomal aberrations in V79 cells (Z. Heng, T. Ong, J. Nath, 1996).
Safety And Hazards
4,5-Dichloro-2-nitrophenol is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
4,5-dichloro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-5(9(11)12)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFFUJIHZMPDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192485 | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-nitrophenol | |
CAS RN |
39224-65-2 | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dichloro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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